molecular formula C14H21F2N3O4S2 B6427815 4-[(2,6-difluorobenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide CAS No. 2034375-67-0

4-[(2,6-difluorobenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide

Cat. No. B6427815
CAS RN: 2034375-67-0
M. Wt: 397.5 g/mol
InChI Key: NZHPSQYCDKKYDZ-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which are known for their wide range of medicinal applications . It contains a piperidine ring, which is a common structure in many pharmaceuticals . It also includes a 2,6-difluorobenzenesulfonamide moiety .


Synthesis Analysis

While specific synthesis methods for this compound are not available, sulfonamides like 2,6-difluorobenzenesulfonamide can be prepared by reacting 2,6-difluorobenzenesulfonyl chloride with 29% ammonium hydroxide . Piperidine derivatives can be synthesized through various intra- and intermolecular reactions .

Mechanism of Action

Target of Action

The primary target of 4-[(2,6-difluorobenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide is Carbonic Anhydrase II (HCA II) . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Mode of Action

The compound interacts with its target, HCA II, by forming complexes .

Biochemical Pathways

The compound’s interaction with HCA II affects the carbon dioxide hydration and bicarbonate dehydration reactions . These reactions are part of the larger carbon dioxide transport pathway, which is essential for respiration and pH regulation. Disruption of this pathway can have downstream effects on various physiological processes, including respiration and electrolyte balance.

Pharmacokinetics

It’s known that the compound can be prepared by reacting 2,6-difluorobenzenesulfonyl chloride with 29% ammonium hydroxide . More research is needed to understand the compound’s absorption, distribution, metabolism, and excretion properties, as well as its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with HCA II. By potentially inhibiting HCA II, the compound could disrupt the balance of bicarbonate and hydrogen ions in the body, affecting processes such as respiration and pH regulation .

properties

IUPAC Name

4-[[(2,6-difluorophenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21F2N3O4S2/c1-18(2)25(22,23)19-8-6-11(7-9-19)10-17-24(20,21)14-12(15)4-3-5-13(14)16/h3-5,11,17H,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHPSQYCDKKYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21F2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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